Isopropyl 3-methylflavone-8-carboxylate
Overview
Description
Isopropyl 3-methylflavone-8-carboxylate is a chemical compound with the molecular formula C20H18O4 . It is a derivative of flavone, a class of compounds known for their diverse biological activities. This compound is characterized by its aromatic structure, which includes multiple bonds, aromatic rings, and functional groups such as esters and ketones .
Preparation Methods
The synthesis of isopropyl 3-methylflavone-8-carboxylate typically involves the esterification of 3-methylflavone-8-carboxylic acid. One common method includes the reaction of 3-methylflavone-8-carboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Isopropyl 3-methylflavone-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl 3-methylflavone-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 3-methylflavone-8-carboxylate involves its interaction with various molecular targets. In the context of its therapeutic effects, it is known to act on smooth muscle cells, leading to relaxation and relief of spasms . This action is mediated through its effects on calcium ion channels and other signaling pathways involved in muscle contraction .
Comparison with Similar Compounds
Isopropyl 3-methylflavone-8-carboxylate can be compared with other flavone derivatives such as:
Flavoxate: Known for its use in treating urinary bladder spasms.
Efloxate: Another flavone derivative with similar therapeutic applications.
Vitexin: A naturally occurring flavone with antioxidant properties.
What sets this compound apart is its specific ester functional group, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
propan-2-yl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)23-20(22)16-11-7-10-15-17(21)13(3)18(24-19(15)16)14-8-5-4-6-9-14/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXILIQAJZBJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155947 | |
Record name | Isopropyl 3-methylflavone-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286165-14-7 | |
Record name | Isopropyl 3-methylflavone-8-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286165147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 3-methylflavone-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL 3-METHYLFLAVONE-8-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1824Q1X16A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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